molecular formula C22H20N8 B4875757 9-pyridin-2-yl-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

9-pyridin-2-yl-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

Cat. No.: B4875757
M. Wt: 396.4 g/mol
InChI Key: TXYKFICQMJMONQ-UHFFFAOYSA-N
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Description

This compound belongs to a class of polycyclic heterocyclic molecules characterized by a tetracyclic core containing six nitrogen atoms. Its structure features fused aromatic and heterocyclic rings, with substituents including a pyridin-2-yl group at position 9 and a pyridin-2-ylmethyl moiety at position 4 . The molecular formula is inferred to be C₂₀H₁₆N₈, derived by replacing the chlorophenyl group in the analogous compound (C₁₈H₁₅ClN₆, ) with a pyridin-2-yl substituent.

Properties

IUPAC Name

9-pyridin-2-yl-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N8/c1-2-10-19-17(8-1)26-22-29-15-28(13-16-7-3-5-11-23-16)14-25-21(29)27-20(30(19)22)18-9-4-6-12-24-18/h1-12,20H,13-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYKFICQMJMONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N=C2NC(N3C4=CC=CC=C4N=C3N2CN1CC5=CC=CC=N5)C6=CC=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-pyridin-2-yl-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of pyridine derivatives under specific conditions to form the tetracyclic core. The reaction conditions often include the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and quantity of the final product .

Chemical Reactions Analysis

Types of Reactions

9-pyridin-2-yl-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

9-pyridin-2-yl-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-pyridin-2-yl-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural features of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound’s uniqueness arises from its tetracyclic nitrogen-rich core and substituent configuration. Below is a detailed comparison with analogous molecules:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Target Compound 9-Pyridin-2-yl, 4-Pyridin-2-ylmethyl C₂₀H₁₆N₈ Enhanced metal coordination, potential anticancer activity
9-(4-Chlorophenyl)-4-(pyridin-2-ylmethyl)-... 4-Chlorophenyl C₁₈H₁₅ClN₆ Bioactivity in enzyme inhibition; electron-withdrawing Cl enhances stability
9-(3,4-Dimethoxyphenyl)-4-(pyridin-2-ylmethyl)-... 3,4-Dimethoxyphenyl C₂₀H₂₀N₆O₂ Improved solubility; antioxidant/anti-inflammatory activity
9-Phenyl-4-(pyridin-3-ylmethyl)-... Phenyl, Pyridin-3-ylmethyl C₂₀H₁₇N₇ Altered binding affinity due to pyridine positional isomerism
N-[(9E)-8,10,17-Triazatetracyclo[...]]benzamide Benzamide substituent C₁₉H₁₅N₅O Lower nitrogen content; reduced basicity
Key Findings:

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., Cl in ): Stabilize the molecule but reduce solubility.
  • Electron-Donating Groups (e.g., OMe in ): Improve solubility and modulate bioactivity.
  • Pyridine Moieties (Target Compound): Enhance metal-binding capacity and π-π interactions, critical for medicinal or catalytic applications .

Core Structure Variations: Compounds with fewer nitrogen atoms (e.g., triazatetracyclic in ) exhibit reduced basicity and altered reactivity compared to the hexazatetracyclic target .

Biological Activity :

  • The dimethoxyphenyl variant () demonstrates antioxidant activity, while the chlorophenyl analog () targets enzymes. The pyridin-2-yl groups in the target compound may improve interaction with biological receptors (e.g., kinases) .

Biological Activity

The compound 9-pyridin-2-yl-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's structure features multiple pyridine rings and a unique tetracyclic framework that may contribute to its biological properties. The molecular formula is C20H16N6C_{20}H_{16}N_6 with a molecular weight of approximately 340.38 g/mol.

Antifibrotic Activity

Recent studies have highlighted the antifibrotic potential of pyridine derivatives in general. For instance, compounds with similar structures have shown promising results in inhibiting collagen synthesis in hepatic stellate cells (HSC-T6). The activity was measured using the MTT assay to determine cell viability and collagen production inhibition.

CompoundIC50 (μM)Reference
9-pyridin-2-yl derivative< 100
Pirfenidone (control)3025 ± 0.481

This table indicates that certain derivatives of pyridine exhibit better antifibrotic activity compared to established treatments like Pirfenidone.

Antimicrobial Activity

Pyridine-based compounds have also been investigated for their antimicrobial properties. A study on related benzimidazole derivatives demonstrated good antimicrobial activity against Gram-positive bacteria. While specific data on the target compound is limited, the structural similarities suggest potential efficacy in this area as well .

Study on Pyridine Derivatives

A comprehensive study synthesized various pyridine derivatives and evaluated their biological activities against liver fibrosis models. The findings indicated that several compounds exhibited significant inhibitory effects on collagen prolyl-4-hydroxylase activity and reduced hydroxyproline content in HSC-T6 cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that modifications to the substituents on the pyridine rings could enhance biological activity. For example:

  • Compounds with ethyl groups showed better activity than those with hydrogen substituents.
  • The presence of phenyl rings increased inhibitory effectiveness against collagen synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-pyridin-2-yl-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene
Reactant of Route 2
9-pyridin-2-yl-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

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